![molecular formula C17H25N3O3 B1449173 甲基(2S)-2-乙酰氨基-3-[4-(4-甲基哌嗪-1-基)苯基]丙酸酯 CAS No. 1630114-56-5](/img/structure/B1449173.png)
甲基(2S)-2-乙酰氨基-3-[4-(4-甲基哌嗪-1-基)苯基]丙酸酯
描述
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine, which shares a similar structure, is a laboratory chemical . It has a molecular weight of 205.3 and is stored under N2 .
Synthesis Analysis
A compound with a similar structure, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized and crystallized to investigate its suitability for electro-optic device applications .
Molecular Structure Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a linear formula of C12H19N3 . Another compound, Imatinib, which has a similar structure, forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
The compound 4-[(4-Methylpiperazin-1-yl)methyl]aniline is used as an intermediate to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Physical And Chemical Properties Analysis
The compound [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a boiling point of 122 - 124 / 0.05mm .
科学研究应用
Leukemia Treatment
This compound has been identified as a structural analog of Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that promote the proliferation of cancerous cells. The compound’s ability to form hydrogen bonds and other interactions makes it a potential candidate for leukemia treatment.
Tyrosine Kinase Inhibition
As a tyrosine kinase inhibitor, this compound can play a significant role in the treatment of various cancers . Tyrosine kinases are enzymes that act as an “on” or “off” switch in many cellular functions, and their dysregulation is a hallmark of several cancers. By inhibiting these enzymes, the compound could prevent the growth and survival of cancer cells.
B Cell Receptor Signaling Pathway Modulation
The compound has potential applications in modulating the B cell receptor (BCR) signaling pathway . This pathway is critical for the normal development of B cells, and its dysregulation can lead to B cell malignancies and autoimmune disorders. The compound could be used to inhibit the Bruton’s tyrosine kinase (BTK), a key component of the BCR signaling pathway.
Development of Second-Generation BTK Inhibitors
Research suggests that derivatives of this compound could serve as second-generation inhibitors of BTK, offering improved selectivity and potency compared to first-generation inhibitors like ibrutinib . This could lead to more effective treatments for B cell malignancies with fewer side effects.
Anticancer Therapy Optimization
Incorporating derivatives of this compound into anticancer therapies could enhance their effectiveness . The compound’s structural features allow it to interact with various targets within cancer cells, potentially leading to the development of more potent and selective anticancer drugs.
Clinical Optimization for Future Therapies
The compound’s unique structure and interaction capabilities make it a promising candidate for clinical optimization . It could be modified to improve its pharmacological properties, such as increased efficacy, reduced toxicity, and better patient outcomes in cancer treatment.
作用机制
Target of Action
Compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group, have been known to target proteins like s100b .
Mode of Action
It’s worth noting that phenylpiperazine compounds often interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
It’s worth noting that phenylpiperazine compounds have been associated with the modulation of various biochemical pathways, depending on their specific targets .
安全和危害
属性
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAUUVCWNJQLCT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



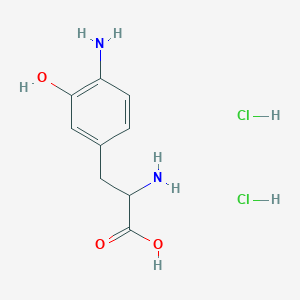

![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
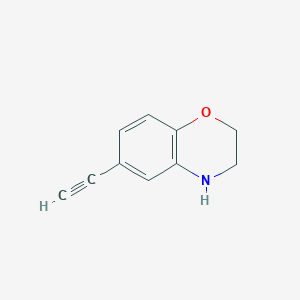
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
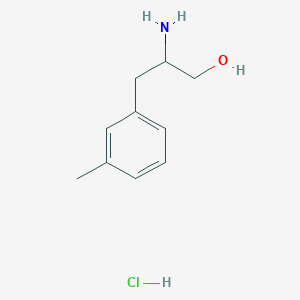
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

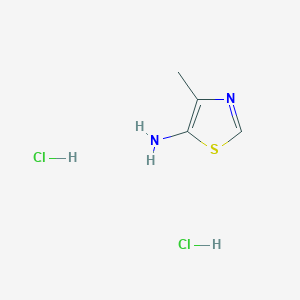

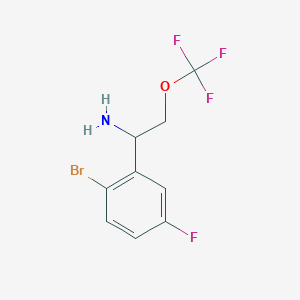
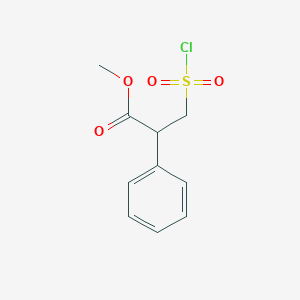
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)